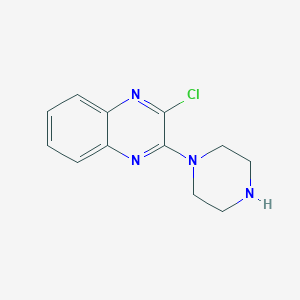

2-Chloro-3-piperazin-1-YL-quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-piperazin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11/h1-4,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDAZRADHJDBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397242 | |

| Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164670-46-6 | |

| Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Piperazin 1 Yl Quinoxaline and Its Analogs

Conventional Synthetic Routes to 2-Chloro-3-piperazin-1-YL-quinoxaline Derivatives

Conventional methods for synthesizing this compound derivatives have traditionally relied on well-established organic reactions. These routes often involve nucleophilic substitution and the use of specific quinoxaline (B1680401) precursors to build the desired molecular framework.

Nucleophilic Substitution Reactions with Piperazine (B1678402)

A primary and effective method for introducing the piperazine moiety onto the quinoxaline scaffold is through nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgarabjchem.org In this type of reaction, the piperazine acts as a nucleophile, attacking an electrophilic carbon atom on the quinoxaline ring and displacing a leaving group, typically a halogen atom.

The reaction of 2,3-dichloroquinoxaline (B139996) with piperazine is a classic example. The presence of two chlorine atoms at the C2 and C3 positions makes the quinoxaline ring highly susceptible to nucleophilic attack. arabjchem.org By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve either mono- or di-substitution of the chlorine atoms with piperazine. For instance, the reaction of 2,3-dichloroquinoxaline with N-methylpiperazine under mild conditions can yield the mono-substituted product, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline. arabjchem.org This transformation is significant as it provides a versatile intermediate for further functionalization.

The general mechanism involves the attack of the nitrogen atom of the piperazine ring on the electron-deficient carbon of the quinoxaline, leading to the formation of a Meisenheimer complex, which then eliminates a chloride ion to yield the final product. researchgate.net

Utilization of 2-Chloroquinoxaline (B48734) Precursors in Quinoxaline-Piperazine Linkage

The use of 2-chloroquinoxaline precursors is a cornerstone in the synthesis of quinoxaline-piperazine linked compounds. arabjchem.orgresearchgate.net 2,3-Dichloroquinoxaline, in particular, serves as a versatile building block, allowing for sequential and controlled introduction of different nucleophiles. arabjchem.orgarabjchem.org

For example, a synthetic strategy might involve the initial reaction of 2,3-dichloroquinoxaline with one equivalent of piperazine to form 2-chloro-3-(piperazin-1-yl)quinoxaline. The remaining chlorine atom at the C2 position can then be subjected to a second nucleophilic substitution with a different amine, thiol, or alcohol, leading to a diverse array of disubstituted quinoxaline derivatives. arabjchem.org This sequential approach offers a high degree of control over the final structure of the molecule.

In a specific synthetic scheme, 2-chloro-3-methylquinoxaline (B189447) was used as a precursor to synthesize various quinoxaline derivatives. nih.gov The chlorine atom at the C2 position was displaced by different nucleophiles, demonstrating the utility of 2-chloroquinoxaline precursors in creating diverse molecular architectures.

Green Chemistry Approaches in Piperazinyl Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to address the environmental concerns associated with traditional methods, such as the use of toxic solvents and harsh reaction conditions. ijirt.org These approaches focus on the use of catalyst-free systems, green solvents, and innovative catalytic methods like nanocatalysis.

Catalyst-Free Reaction Conditions for 2-Aminoquinoxaline Derivatives

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry. nih.govresearchgate.net These reactions often proceed under milder conditions and reduce the potential for metal contamination in the final products. For the synthesis of 2-aminoquinoxaline derivatives, catalyst-free conditions have been successfully employed.

One such method involves the reaction of o-phenylenediamine (B120857) with 2-bromoacetophenones in ethanol. researchgate.net This procedure avoids the need for a catalyst and provides good yields of the corresponding quinoxaline derivatives. Another approach describes the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones from quinoxaline-2,3-dione in a one-pot reaction without a catalyst, offering excellent yields and a simple experimental setup. nih.gov

Application of Green Solvents (e.g., PEG-400) in Synthesis

The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable chemistry. ijirt.org Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising green solvent for organic synthesis due to its low toxicity, biodegradability, and recyclability. eurjchem.comnih.govnsf.gov

PEG-400 has been successfully used as a reaction medium for the synthesis of quinoxaline derivatives. eurjchem.com It can facilitate reactions under catalyst-free conditions, as demonstrated in the synthesis of quinoxalines from ortho-phenylenediamines and α-halo ketones. eurjchem.com The use of PEG-400 often leads to high yields and simplifies the work-up procedure, as the product can often be isolated by simple filtration after dilution with water. Furthermore, PEG has been shown to be an effective medium for the stereoselective synthesis of related nitrogen-containing heterocycles. nih.gov

| Reaction Type | Reactants | Solvent | Conditions | Outcome | Reference |

| Quinoxaline Synthesis | o-phenylenediamines, α-halo ketones | PEG-400 | Catalyst-free | High yields of quinoxaline derivatives | eurjchem.com |

| Dihydroquinazoline Synthesis | 2-aminobenzylamines, α-oxoketene dithioacetals | PEG-400 | Catalyst-free | Stereoselective synthesis, excellent yields | nih.gov |

| Quinoline (B57606) Synthesis | Substituted anilines | PEG-400 | Metal-free | Selective synthesis of quinolines and methylquinolines | rsc.org |

Nanocatalysis for One-Pot Synthesis of 2-Piperazinyl Quinoxalines

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering high efficiency, selectivity, and catalyst recyclability. nih.gov In the context of quinoxaline synthesis, various nanocatalysts have been developed for one-pot reactions, which streamline the synthetic process by combining multiple steps into a single operation.

One notable example is the use of sulfamic acid functionalized Fe3O4 magnetic nanoparticles as a highly effective nanocatalyst for the one-pot, multicomponent synthesis of 2-(piperazin-1-yl)quinoxaline (B1600499) derivatives. researchgate.net This method allows for the efficient construction of the target molecules under green conditions. Another study reported the use of hercynite sulfaguanidine-SA magnetic nanoparticles for the green synthesis of novel 2-piperazinyl quinoxaline derivatives. rsc.org These nanocatalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.govrsc.org

| Nanocatalyst | Reactants | Reaction Type | Key Advantages | Reference |

| Hercynite sulfaguanidine-SA MNPs | Isatin-based Schiff bases, 2-piperazinyl quinoxaline core | One-pot multiple-component reaction | Green synthesis, high efficiency, reusable catalyst | rsc.org |

| Sulfamic acid functionalized Fe3O4 MNPs | Various starting materials | One-pot multicomponent synthesis | High efficiency, magnetic recoverability, reusability | researchgate.net |

| Silica nanoparticles | 1,2-diamines, 1,2-diketones | Condensation | Solvent-free, short reaction times, high yields | nih.gov |

| Nano-BF3/SiO2 | α-diketones, o-phenylenediamine | Condensation | Green, reusable, solvent-free, sonication conditions | nih.gov |

| CuO nanoparticles from orange peel extract | o-phenylenediamine, 1,2-dicarbonyl compounds | Condensation | Eco-friendly, high yields, catalyst recyclability | nih.gov |

Strategies for Functionalization and Derivatization of the Quinoxaline-Piperazine Core

The functionalization of the this compound core can be broadly categorized into two main approaches: reactions at the piperazine nitrogen and substitution of the chlorine atom on the quinoxaline ring. These strategies allow for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR).

N-Functionalization of the Piperazine Ring:

The secondary amine of the piperazine moiety is a nucleophilic center that readily reacts with a variety of electrophiles. This allows for the introduction of a wide range of functional groups, thereby modifying the steric and electronic properties of the molecule. Common N-functionalization reactions include acylation and sulfonylation.

N-Acylation: The reaction of this compound with various acylating agents such as acid chlorides or anhydrides leads to the formation of N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

N-Sulfonylation: Similarly, the piperazine nitrogen can be sulfonylated using sulfonyl chlorides in the presence of a base. This introduces a sulfonyl group, which can influence the compound's solubility and ability to act as a hydrogen bond acceptor. For instance, reaction with benzenesulfonyl chloride in a solvent mixture of DMF/Et₃N has been reported to yield the corresponding N-sulfonylated product with a high yield of 85.38%.

Substitution of the 2-Chloro Group:

The chlorine atom at the C-2 position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents, further expanding the chemical diversity of the derivatives.

Nucleophilic Substitution with Amines and Thiols: The chlorine atom can be displaced by various nucleophiles, including amines and thiols. This reaction provides a straightforward method for introducing different amino and thioether functionalities at the 2-position of the quinoxaline ring.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer a powerful tool for the derivatization of the quinoxaline core. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position. For example, palladium-catalyzed coupling of 3-chloroquinoxalinones with a variety of nitrogen-containing nucleophiles has been shown to proceed efficiently. nih.gov

Derivatization of the Quinoxaline Ring:

Beyond the 2-position, modifications can also be made to the benzene (B151609) ring of the quinoxaline nucleus. This can be achieved through electrophilic aromatic substitution reactions, although the reactivity of the ring is influenced by the existing substituents.

The following table summarizes some of the key functionalization strategies and the resulting derivatives:

| Starting Material | Reagent/Reaction Condition | Product | Yield (%) | Reference |

| This compound | Benzenesulfonyl chloride, DMF/Et₃N | 2-Chloro-3-(4-(phenylsulfonyl)piperazin-1-yl)quinoxaline | 85.38 | |

| 2-Chloro-3-phenylquinoxaline | N-methylpiperazine | N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide | 74 | nih.gov |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-(2-Methylquinoxalinyloxy)benzaldehyde | - | nih.gov |

| 3-Chloroquinoxalinones | Nitrogen nucleophiles, Pd(OAc)₂, Xantphos, K₂CO₃ | 3-N-Substituted quinoxalinone products | Good to Excellent | nih.gov |

Interactive Data Table of Synthesized Derivatives

Below is an interactive table detailing specific derivatives of the quinoxaline-piperazine core and their reported yields.

| Compound Name | Modification Strategy | Reagents and Conditions | Yield (%) |

| 2-Chloro-3-(4-(phenylsulfonyl)piperazin-1-yl)quinoxaline | N-Sulfonylation | Benzenesulfonyl chloride, DMF/Et₃N | 85.38 |

| N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide | Substitution of Chloro Group and N-Acylation | 1. Thiolation, 2. N-methylpiperazine, Chloroform, Reflux | 74 |

| 4-(2-Methylquinoxalinyloxy)benzaldehyde | Substitution of Chloro Group | 4-Hydroxybenzaldehyde, Base | Not Reported |

| 3-(4-Arylpiperazin-1-yl)quinoxalin-2(1H)-one | Palladium-Catalyzed N-Arylation | Arylpiperazine, Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane | Good to Excellent |

In Vitro Mechanistic and Pharmacological Investigations of 2 Chloro 3 Piperazin 1 Yl Quinoxaline Derivatives

Exploration of Biological Targets and Molecular Interactions

Derivatives of 2-chloro-3-piperazin-1-yl-quinoxaline have been the subject of numerous studies to elucidate their interactions with key biological molecules, revealing a range of activities from enzyme inhibition to receptor binding.

The quinoxaline (B1680401) scaffold is a foundational structure in the development of various enzyme inhibitors, targeting proteins crucial in both human diseases and microbial survival.

c-Kit Tyrosine Kinase: The proto-oncogenic protein c-KIT is a type III receptor tyrosine kinase, and its dysregulation is linked to various cancers, most notably gastrointestinal stromal tumors (GISTs). Inhibition of c-KIT is a primary therapeutic strategy for these cancers. While direct studies on this compound are limited, structurally related quinoline (B57606) derivatives have been investigated as c-KIT inhibitors. For instance, certain quinoline-based compounds have been shown to adopt a type II binding mode in the c-KIT kinase domain, with the nitrogen atom of the quinoline moiety forming a hydrogen bond with Cys673 in the hinge-binding region. This highlights the potential of the broader quinoline and quinoxaline scaffold in designing c-KIT inhibitors. rsc.org

Topoisomerase: Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.gov Quinoxaline-based compounds have demonstrated significant potential as topoisomerase inhibitors. nih.gov For example, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα (Topo I/IIα). In these studies, certain derivatives were found to be weak inhibitors of Topo I but showed potent activity against Topo IIα. One compound, 2E, inhibited 88.3% of Topo IIα activity, a level comparable to the well-known inhibitor etoposide. frontiersin.org

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic approach for conditions like Alzheimer's disease. researchgate.netmdpi.com Several studies have demonstrated the AChE inhibitory potential of quinoxaline and piperazine-containing compounds. researchgate.netnih.gov For instance, a series of 2-chloro-3-hydrazinopyrazine derivatives, structurally similar to the title compound, were evaluated for AChE inhibition. The most potent compounds, CHP4 and CHP5, exhibited strong inhibitory effects with IC50 values of 3.76 µM and 4.2 µM, respectively. mdpi.com Another study on quinoxaline analogues reported IC50 values ranging from potent (0.077 µM) to moderate (50.08 µM), with 2,3-dimethylquinoxalin-6-amine (B1295510) showing higher potency than the standard drug tacrine. nih.gov

Cellular Pathway Modulation and Mechanistic Insights

DNA Damage Mechanisms and Implications

The antimycobacterial effects of certain quinoxaline derivatives are linked to their ability to interfere with fundamental DNA processes. Studies have shown that some derivatives inhibit the supercoiling activity of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair. researchgate.net For instance, various 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives were tested for their ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis. researchgate.net This inhibition of DNA gyrase is a critical mechanism of action, leading to DNA damage and ultimately bacterial cell death, highlighting its potential as an antibacterial and antimycobacterial agent. researchgate.net

In Vitro Antimicrobial Activity Spectrum and Mechanisms

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for addressing various infectious diseases. plos.orgresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been evaluated for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The disc diffusion method is a common technique used for this assessment. nih.gov Some synthesized compounds have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov

Further studies on related piperazine (B1678402) derivatives have identified compounds with potent activity against Listeria monocytogenes. nih.gov Notably, certain derivatives demonstrated greater potency than the standard antibiotic ampicillin (B1664943) when tested against resistant strains like methicillin-resistant S. aureus (MRSA), as well as resistant strains of E. coli and P. aeruginosa. nih.gov This suggests a potential role for these compounds in combating antibiotic-resistant infections.

Table 1: In Vitro Antibacterial Activity of Quinoxaline Derivatives

| Bacterial Strain | Type | Activity Noted | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Active | nih.govorientjchem.org |

| Bacillus subtilis | Gram-positive | Active | nih.gov |

| Listeria monocytogenes | Gram-positive | Highly Sensitive | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | More potent than ampicillin | nih.gov |

| Escherichia coli | Gram-negative | Active | nih.govorientjchem.org |

| Pseudomonas aeruginosa | Gram-negative | Active | nih.gov |

Antifungal Efficacy Against Candida and Aspergillus Species

The antifungal properties of quinoxaline derivatives have been extensively studied, particularly against clinically relevant fungal pathogens like Candida and Aspergillus species. nih.govnih.govplos.org A derivative, 2-Chloro-3-hydrazinylquinoxaline, showed significant effectiveness against various reference strains of Candida, with particularly high efficacy against Candida krusei isolates. plos.orgnih.govnih.gov However, its activity was more variable against other species such as Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. nih.govnih.gov

The same compound also exhibited variable efficacy against several Aspergillus species, including Aspergillus fumigatus, Aspergillus niger, and Aspergillus terreus, but was not effective against Aspergillus brasiliensis. nih.govnih.gov Other studies have confirmed the moderate activity of different quinoxaline derivatives against A. niger and C. albicans. nih.gov The mechanism of antifungal action for some derivatives involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Additionally, certain piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been found to inhibit the drug efflux pumps of C. albicans, which can contribute to overcoming multidrug resistance. rsc.org

Table 2: In Vitro Antifungal Activity of Quinoxaline Derivatives

| Fungal Species | Activity Noted | Source(s) |

|---|---|---|

| Candida krusei | Heightened efficacy | plos.orgnih.govnih.gov |

| Candida albicans | Variable efficacy | nih.govnih.govnih.gov |

| Candida tropicalis | Variable efficacy | nih.govnih.gov |

| Candida glabrata | Variable efficacy | nih.govnih.gov |

| Candida parapsilosis | Variable efficacy | nih.govnih.gov |

| Aspergillus fumigatus | Variable efficacy; Resistant in some studies | nih.govnih.govnih.gov |

| Aspergillus niger | Variable efficacy | nih.govnih.govnih.gov |

| Aspergillus terreus | Variable efficacy | nih.govnih.gov |

| Aspergillus brasiliensis | No effect noted | nih.govnih.gov |

Antimycobacterial Activity Against Mycobacterium Strains

Quinoxaline derivatives have emerged as a class of compounds with significant potential against Mycobacterium species. nih.govnih.gov Several derivatives have demonstrated high growth inhibition activity against Mycobacterium tuberculosis and Mycobacterium avium in vitro. nih.gov Specifically, compounds such as 6,7-dimethyl-3-[4-(4'-nitrophenyl)piperazinl-yl]quinoxaline-2-carbonitrilo 1,4-di-N-oxide have shown very good in vitro activity, prompting further testing. nih.gov

In another study, a series of benzothiazolo[3,2-a]quinoline derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB). researchgate.net One of the most potent compounds exhibited a Minimum Inhibitory Concentration (MIC) of 0.18 µM against MTB and 0.08 µM against MDR-TB, making it significantly more potent than the first-line drug isoniazid (B1672263) against the resistant strain. researchgate.net The mechanism for these compounds is linked to the inhibition of DNA gyrase. researchgate.net

Table 3: In Vitro Antimycobacterial Activity of Quinoxaline Derivatives

| Mycobacterial Strain | Activity Noted | Source(s) |

|---|---|---|

| Mycobacterium tuberculosis | High growth inhibition | nih.gov |

| Mycobacterium avium | High growth inhibition | nih.gov |

| Mycobacterium tuberculosis H37Rv (MTB) | MIC as low as 0.18 µM | researchgate.net |

| Multi-drug resistant M. tuberculosis (MDR-TB) | MIC as low as 0.08 µM | researchgate.net |

In Vitro Anticancer and Antiproliferative Assessments

The therapeutic potential of quinoxaline derivatives extends to oncology, where they have been investigated for their ability to inhibit the growth of cancer cells. researchgate.net

Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., Ovarian, Colon, HepG2)

Novel derivatives of quinoline, a related heterocyclic structure, have been assessed for their cytotoxic activity against various human cancer cell lines. nih.gov For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline demonstrated potent cytotoxicity against hepatocellular carcinoma (HepG2) and colon carcinoma (HCT-116) cell lines. nih.gov

The cytotoxic effects were dose-dependent, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) recorded at 3.3 µg/mL for HepG2 cells and 23 µg/mL for HCT-116 cells. nih.gov The mechanism of this cytotoxicity involves the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proteins associated with proliferation, such as vascular endothelial growth factor (VEGF), PCNA, and Ki67. nih.gov Other studies have noted that certain quinoxaline derivatives exhibit potent antiproliferative activity against breast adenocarcinoma cells.

Table 4: In Vitro Cytotoxicity of Quinoxaline/Quinoline Derivatives Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Source(s) |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 3.3 | nih.gov |

| HCT-116 | Colon Carcinoma | 23 | nih.gov |

| MCF-7 | Breast Cancer | 3.1 | nih.gov |

Anti-proliferative Potency and Selectivity Index Determination

A series of novel 2-piperazinyl quinoxaline derivatives, specifically those linked to isatin-based N-Mannich bases of metformin (B114582) and/or thio/semicarbazones, have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. nih.govrsc.org The anti-proliferative effects and selectivity of these compounds were assessed using the colorimetric MTT cell viability assay against HCT116 (human colon cancer) and KOV3 (human ovarian carcinoma) cell lines. nih.gov To determine the selectivity of their cytotoxic effects, the compounds were also tested against HFF (human foreskin fibroblasts) normal cells. nih.gov

Many of the synthesized hybrid compounds demonstrated significant anti-proliferative activities and high selectivity index (SI) values. nih.govrsc.org Notably, compounds 4b (N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin) and 4c (N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin) emerged as the most potent anti-proliferative agents, with IC50 values below 1 μM. nih.govrsc.org Molecular docking and dynamics simulations suggest that these hybrid compounds can effectively bind to the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. nih.gov These findings indicate that 2-piperazinyl quinoxaline derivatives linked to isatin-based N-Mannich bases could be promising candidates for the development of new multi-target cancer chemotherapy agents. nih.govrsc.org

Table 1: Anti-proliferative Activity of Selected 2-Piperazinyl Quinoxaline Derivatives

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| 4b | HCT116, KOV3 | < 1 |

| 4c | HCT116, KOV3 | < 1 |

Data sourced from studies on isatin-based N-Mannich bases of metformin and/or thio/semicarbazones linked to a 2-piperazinyl quinoxaline core. nih.govrsc.org

In Vitro Antiparasitic Activity

Quinoxaline derivatives have shown considerable promise as antiparasitic agents, with research highlighting their activity against various parasites, including Leishmania and Schistosoma species.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new and effective treatments is ongoing due to the limitations of current therapies. nih.govnih.gov Studies have investigated the antileishmanial activities of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis. nih.govnih.gov

Compounds LSPN329 (6,7-dichloro-2,3-diphenylquinoxaline) and LSPN331 (2,3-di-(4-methoxyphenyl)-quinoxaline) have demonstrated significant, dose-dependent activity against both the promastigote and intracellular amastigote forms of the parasite. nih.gov The IC50 value for LSPN329 against promastigotes was 5.3 μM, while the IC50 values against intracellular amastigotes were 16.3 μM for LSPN329 and 19.3 μM for LSPN331. nih.gov These compounds exhibited low cytotoxicity and significant selectivity for the parasite. nih.govnih.gov

Mechanistic studies in promastigotes revealed that these derivatives induce ultrastructural alterations, including increased lipid inclusions and significant mitochondrial swelling. nih.govnih.gov This was associated with hyperpolarization of the mitochondrial membrane potential, an increase in mitochondrial superoxide (B77818) anion concentration, and decreased intracellular ATP levels, ultimately leading to cellular collapse. nih.govnih.gov

**Table 2: In Vitro Antileishmanial Activity of Quinoxaline Derivatives against *L. amazonensis***

| Compound | Form | IC50 (μM) |

|---|---|---|

| LSPN329 | Promastigote | 5.3 |

| LSPN329 | Amastigote | 16.3 |

| LSPN331 | Amastigote | 19.3 |

Data reflects the antiproliferative activity against Leishmania amazonensis. nih.gov

Schistosomiasis, a disease caused by blood flukes of the genus Schistosoma, affects millions globally, and the reliance on a single drug, praziquantel, necessitates the development of new therapeutic options. nih.govcardiff.ac.uk The quinoxaline core has been identified as a promising scaffold for anti-schistosomal agents. nih.govaber.ac.uk

Phenotypic screening identified a moderately active hit compound against Schistosoma mansoni (EC50 = 4.59 μM on schistosomula). nih.govaber.ac.uk Further exploration led to the identification of a non-genotoxic, quinoxaline-core containing lead, compound 22 , which showed substantially improved activity against various life stages of S. mansoni. nih.govaber.ac.uk Medicinal chemistry optimization of compound 22 resulted in analogues with considerable improvements in both potency and selectivity. nih.gov For example, compound 30 displayed an EC50 of 2.59 nM on adult worms and a selectivity index of 348 when compared to the HepG2 cell line. nih.gov Furthermore, some derivatives of compound 22, such as 31 and 33 , also showed significant activity against other medically important species, Schistosoma haematobium and Schistosoma japonicum. nih.gov

**Table 3: Anti-schistosomal Activity of Quinoxaline Derivatives against *S. mansoni***

| Compound | Life Stage | EC50 |

|---|---|---|

| Hit Compound 1 | Schistosomula | 4.59 μM |

| Compound 22 | Schistosomula | 0.44 μM |

| Compound 22 | Juvenile Worms | 0.20 μM |

| Compound 22 | Adult Worms | 84.7 nM |

| Compound 30 | Adult Worms | 2.59 nM |

Data shows the efficacy of quinoxaline-core compounds against different life stages of Schistosoma mansoni. nih.govaber.ac.uk

In Vitro Anti-inflammatory Mechanisms (e.g., Modulation of Cytokine Levels)

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit the expression of several inflammatory modulators. nih.gov These include cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38α mitogen-activated protein kinase (p38α MAPK). nih.gov

Research into methyl salicylate (B1505791) derivatives bearing a piperazine moiety has demonstrated potent anti-inflammatory activities. semanticscholar.org In studies using RAW264.7 macrophage cells, these compounds were evaluated for their in vitro anti-inflammatory effects. semanticscholar.org While the specific data for this compound is not detailed in the provided context, the general mechanism for quinoxaline derivatives involves the modulation of these key inflammatory pathways. Further investigation is needed to elucidate the precise effects of this compound derivatives on cytokine levels and other inflammatory markers.

Structure Activity Relationship Sar Elucidation and Scaffold Optimization

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of quinoxaline (B1680401) derivatives can be finely tuned by strategic substitutions at various positions on the quinoxaline core and the attached piperazine (B1678402) moiety.

Halogenation of the quinoxaline core is a key strategy for modulating biological activity. The position and nature of the halogen substituent can have a significant impact.

Positions 6 and 7: Substitution with halogens such as chlorine (Cl) or fluorine (F) at the sixth and/or seventh positions of the quinoxaline ring has been shown to increase anticancer activity. mdpi.com

Position 6: In a series of quinoxaline-based serotonin (B10506) receptor ligands, the addition of a chlorine atom at the 6-position (compound 23 ) resulted in an approximate 10-fold decrease in affinity for the 5-HT3A receptor compared to the unsubstituted analog. nih.gov

Isatin-based Hybrids: In novel 2-piperazinyl quinoxaline hybrids linked to isatin-based Schiff bases, compounds with chloro (4c ) and bromo (4b ) substitutions on the isatin (B1672199) moiety were identified as the most potent anti-proliferative agents, with IC50 values under 1 μM. rsc.org

Table 1: Effect of Halogenation on Biological Activity

| Compound | Substitution | Biological Activity | Reference |

|---|---|---|---|

| Quinoxaline Core | Cl or F at position 6/7 | Increased anticancer activity | mdpi.com |

| 23 | 6-Cl on quinoxaline core | ~10-fold drop in 5-HT3A receptor affinity | nih.gov |

| 4c | 5-Chloro on isatin moiety | Potent anti-proliferative agent (IC50 < 1 µM) | rsc.org |

| 4b | 5-Bromo on isatin moiety | Potent anti-proliferative agent (IC50 < 1 µM) | rsc.org |

The piperazine ring at the 3-position of the quinoxaline core is a critical component for activity and a key point for derivatization. Its basic nitrogen atom often plays a crucial role in receptor interactions.

N-Alkylation: In studies on 5-HT3A receptor ligands, the N-methylpiperazine moiety was found in the most potent compounds. nih.gov Replacing the N-methylpiperazine group with an N-methylhomopiperazine group had no effect on affinity, indicating some tolerance for linker length extension. nih.gov

Pharmacophore Hybridization: The piperazine moiety serves as a useful linker to connect the quinoxaline scaffold with other pharmacophores. For instance, it has been used to couple quinolines with sulfonamides and amides to create potent antibacterial and antitubercular agents. nih.gov It has also been used to link flavonol derivatives, resulting in compounds with significant antifungal activity. nih.gov

Antitumor Agents: In a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, derivatives with N-methylpiperazine substituents demonstrated promising activity against a variety of cancer cell lines with low cytotoxicity to normal cells. nih.gov

The nature of the linker between the quinoxaline core and other chemical moieties, as well as substitutions on appended aromatic rings, significantly dictates the biological profile.

Linker Type: The type of linker at the 3-position is crucial. An N-linker was found to increase activity in one anticancer study, while an O-linker decreased it. mdpi.com Another study showed that an amide linker for substitutions at position 6 had a considerable impact on antiviral activity. nih.gov

Aromatic Substitutions:

Electron-donating vs. Electron-withdrawing groups: For anticancer quinoxalines, electron-releasing groups (like methoxy, OCH₃) on aromatic rings are often essential for activity, while electron-withdrawing groups (like nitro, NO₂) tend to decrease it. mdpi.com

Specific Substitutions: An o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was found to increase anticancer activity. mdpi.com In contrast, substituting indole (B1671886) at positions 2 and 3 can enhance anti-influenza activity. nih.gov

In a series of quinoline-piperazine sulfonamide hybrids, a 4,6-dimethoxy quinoline (B57606) coupled with a sulfonamide bearing a fluorine at the 2nd position of the benzene (B151609) ring showed excellent activity against several bacteria. nih.gov

Table 2: Impact of Linkers and Aromatic Substitutions

| Position of Substitution | Substituent/Linker | Effect on Activity | Reference |

|---|---|---|---|

| Position 3 | N-linker | Increased anticancer activity | mdpi.com |

| Position 3 | O-linker | Decreased anticancer activity | mdpi.com |

| Position 6 | Amide linker | Impacted antiviral activity | nih.gov |

| Aromatic Ring | Electron-releasing groups (e.g., OCH₃) | Increased anticancer activity | mdpi.com |

| Aromatic Ring | Electron-withdrawing groups (e.g., NO₂) | Decreased anticancer activity | mdpi.com |

| Position 2 | o,o-dimethoxyphenyl group | Increased anticancer activity | mdpi.com |

| Positions 2 & 3 | Indole | Enhanced anti-influenza activity | nih.gov |

Development of Lead Compounds and Analog Design Strategies

The 2-chloro-3-piperazin-1-yl-quinoxaline scaffold is a starting point for developing lead compounds through strategies like molecular hybridization and fragment-based drug design.

Hybrid Molecules: A common strategy is to create hybrid molecules that combine the quinoxaline-piperazine core with other known active pharmacophores. mdpi.com This approach has been used to develop:

Anticancer agents: Hybrid derivatives of quinoxaline linked with isatin-based Schiff bases have been synthesized as potent anti-proliferative agents. rsc.org

Antitubercular and Antibacterial agents: Novel quinoline-piperazine hybrids were designed where piperazine-coupled sulfonamides and amides were introduced at the 2nd position of the quinoline ring. nih.gov

Antifungal agents: Flavonol derivatives were linked to a quinoxaline through a piperazine linker to create compounds with good antifungal activity. nih.gov

Antitumor agents: A design strategy involving the molecular hybridization of benzimidazole (B57391) and quinoxaline fragments, connected via piperazine, piperidine, or morpholine, has led to potent antitumor compounds. nih.gov

Fragment-Based Discovery: Starting from fragment hits, a series of quinoxaline derivatives were developed with selective high affinity for different serotonin receptor subtypes (5-HT₃A or 5-HT₃AB). nih.gov This demonstrates how subtle structural modifications can switch receptor selectivity. nih.gov

Structure-Activity Relationship Correlations in Quinoxaline-Piperazine Hybrids

SAR studies on quinoxaline-piperazine hybrids have established several key correlations between chemical structure and biological function.

The main sites for substitution to modulate activity are positions 2, 3, 6, and 7 of the quinoxaline nucleus. mdpi.com

A basic, tertiary nitrogen substituent at the 2-position of the quinoxaline, often provided by a piperazine ring, has been identified as important for kinase inhibitor activity. rsc.org

For antibacterial activity in quinoline-piperazine sulfonamide hybrids, a 4,6-dimethoxy substitution on the quinoline part combined with a fluorine on the terminal benzene sulfonamide ring resulted in excellent potency. nih.gov

In anticancer quinoxaline-isatin hybrids, halogen substitution (Cl or Br) on the isatin ring was most effective. rsc.org

For 5-HT₃ receptor ligands, a methylpiperazine moiety at the R1 position generally leads to the most potent compounds. nih.gov The addition of chlorine atoms to the quinoxaline core at position 6 or 7 can then be used to fine-tune the affinity. nih.gov

These findings underscore the versatility of the quinoxaline-piperazine scaffold and provide a rational basis for the design of new, potent, and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chloro-3-piperazin-1-yl-quinoxaline and its derivatives, docking studies have been pivotal in identifying potential protein targets and elucidating key binding interactions that govern their biological activity.

Research has shown that derivatives of the 2-piperazinyl quinoxaline (B1680401) scaffold can effectively bind to the catalytic cavity of various protein kinases and receptors. For instance, studies on complex derivatives have suggested their ability to fit within the binding pocket of the c-Kit tyrosine kinase receptor, a target implicated in various cancers. Similarly, a close analog, 2-chloro-3-(4-methyl piperazin-1-yl)quinoxaline, has been studied for its high-affinity binding to 5-HT3 receptors, which are involved in neurotransmission.

Docking analyses of various quinoxaline derivatives have consistently highlighted the importance of the quinoxaline core in forming foundational interactions, such as pi-pi stacking with aromatic residues in the active site. The piperazine (B1678402) moiety often engages in hydrogen bonding or electrostatic interactions with polar residues. The chlorine atom at the C2 position, while a reactive handle for synthesis, also influences the electronic properties of the ring and can participate in halogen bonding or other specific interactions within the binding pocket. For example, in studies of quinoxaline-based inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking revealed crucial hydrogen bond interactions between the quinoxaline nitrogen and key amino acid residues like Cys919 in the hinge region of the ATP-binding site.

| Derivative Class | Protein Target | Key Predicted Interactions | Potential Therapeutic Area |

|---|---|---|---|

| 2-Piperazinyl quinoxaline derivatives | c-Kit Tyrosine Kinase | Accommodation within the catalytic cavity | Anticancer |

| 3-Methylquinoxaline derivatives | VEGFR-2 | Hydrogen bonding with hinge region residues (e.g., Cys919) | Anticancer |

| 2-Chloro-3-(4-methyl piperazin-1-yl)quinoxaline | 5-HT3 Receptor | High-affinity binding to the receptor complex | Neurological Disorders |

| Quinoxaline derivatives | Aldose Reductase 2 (ALR2) | Interactions with the binding pocket | Diabetic Complications |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. These simulations provide a more realistic representation of the physiological environment by incorporating the motion of atoms, solvent effects, and temperature.

For derivatives of 2-piperazinyl quinoxaline, MD simulations have been used to confirm the stability of the docked poses within the active sites of their targets, such as the c-Kit tyrosine kinase receptor. semanticscholar.org By simulating the complex for nanoseconds, researchers can observe whether the key interactions identified in docking studies are maintained. These simulations can reveal important information about the flexibility of the ligand and the protein, conformational changes upon binding, and the role of water molecules in mediating interactions. A stable root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation is a strong indicator of a stable binding mode. Such studies on quinoxaline derivatives targeting Aldose Reductase 2 (ALR2) have confirmed the stability of the top-scoring compounds within the binding pocket. tandfonline.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations provide deep insights into their intrinsic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

These calculations are crucial for understanding the compound's reactivity and its ability to participate in various non-covalent interactions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that helps predict the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on quinoxaline derivatives designed as VEGFR-2 inhibitors have been used to calculate thermodynamic, molecular orbital, and electrostatic potential properties, helping to rationalize their activity. rsc.org Furthermore, theoretical investigations using DFT have been applied to quinoxaline derivatives to understand their electronic and photovoltaic properties, demonstrating the versatility of this approach. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. By developing these models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For the quinoxaline class of compounds, both 2D and 3D-QSAR models have been successfully developed for various biological targets. These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure, such as topological, electronic, and steric properties.

2D-QSAR: In a study focused on developing quinoxaline derivatives as anticancer agents against triple-negative breast cancer, a 2D-QSAR model was built. nih.gov The model identified several important descriptors, including those related to energy distribution (Epsilon3), molecular force fields (MMFF_6), and dipole moments (Zcomp Dipole), which were correlated with anticancer activity. nih.gov

3D-QSAR: For predicting the anti-tubercular activity of quinoxaline derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov These models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) would likely increase or decrease biological activity. nih.gov Such models provide a clear graphical guide for modifying the lead structure to enhance potency. Similar 3D-QSAR studies on quinoxaline derivatives as ALR2 inhibitors have successfully identified key pharmacophoric features. tandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific biological target. Once a pharmacophore model is generated from a set of known active compounds, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to find new molecules that fit the model and are likely to be active.

For scaffolds related to this compound, this approach has proven valuable. In the development of quinoxaline derivatives as inhibitors of Aldose Redductase 2 (ALR2), pharmacophore mapping was used in conjunction with 3D-QSAR to create a template for designing novel and effective inhibitors. tandfonline.com The generated pharmacophore model highlights the crucial spatial arrangement of features necessary for ALR2 inhibition, guiding the design of new compounds with potentially improved activity. This methodology allows for the efficient exploration of chemical space to discover novel quinoxaline-based drug candidates.

Advanced Analytical Methodologies for Compound Characterization in Research

Spectroscopic Techniques for Structural Elucidation

The precise structure of 2-Chloro-3-piperazin-1-yl-quinoxaline is determined through a combination of powerful spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. researchgate.netijpsdronline.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, characteristic absorption bands are observed that confirm its structural features. A notable C-N stretching vibration appears around 1332 cm⁻¹, and a C-Cl stretching vibration is found at approximately 754 cm⁻¹. In related quinoxaline (B1680401) derivatives, the presence of a hydrazinyl group (HNNH₂) can be identified by strong bands in the region of 3146-3415 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, the piperazine (B1678402) protons typically appear as a triplet at approximately 3.63 ppm. beilstein-journals.orgmdpi.com The aromatic protons of the quinoxaline ring are observed in the range of δ 7.2–8.1 ppm. For analogs containing a methyl group on the piperazine ring, a characteristic singlet appears around 2.38 ppm. researchgate.net ¹³C NMR spectroscopy further supports the structural assignment by providing chemical shift data for each carbon atom in the molecule. For instance, in related amino-substituted quinoxaline 1,4-dioxides, significant changes in the chemical shifts of carbons at positions 3 and 10 of the quinoxaline nucleus are observed upon substitution, indicating electronic effects within the molecule. nih.gov Dynamic NMR studies on piperazine derivatives have also been used to investigate conformational changes, such as the piperazine chair conformation and restricted rotation around amide bonds. beilstein-journals.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. For this compound, the molecular weight is 261.71 g/mol . In the analysis of related quinoxaline derivatives, the molecular ion peak (M+) is a key piece of data. For example, a 6-bromo-2,3-dihydrazinylquinoxaline derivative shows a molecular ion peak at m/z 268. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the synthesized compound. A common method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30). Under these conditions, this compound exhibits a characteristic retention time, for instance, 6.2 minutes. Purity levels of ≥99% are often specified for research-grade materials. HPLC is also crucial in the purification of intermediates and final products in the synthesis of quinoxaline derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For this compound, a typical TLC system might use a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent, resulting in an Rf value of approximately 0.45.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For the analysis of quinoxaline derivatives in complex matrices, such as biological or environmental samples, highly sensitive and selective methods like UHPLC-MS/MS are employed. This technique combines the high separation power of UHPLC with the specificity and sensitivity of tandem mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations (e.g., µg/kg levels). chromatographyonline.comresearchgate.net

Thermal and Photophysical Studies for Characterization of Quinoxaline Derivatives

The thermal stability and photophysical properties of quinoxaline derivatives are important characteristics, particularly for their potential application in materials science and optoelectronics. rsc.orgscholaris.caresearchgate.netrasayanjournal.co.in

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of compounds by measuring their weight loss as a function of temperature. For many quinoxaline derivatives, TGA reveals high thermal stability, with decomposition temperatures often exceeding 200°C, and in some cases reaching up to 370°C or higher. scholaris.caresearchgate.netrasayanjournal.co.in This thermal robustness is a desirable property for materials used in electronic devices. d-nb.info

UV-Visible and Fluorescence Spectroscopy: The photophysical properties of quinoxaline derivatives are investigated using UV-Vis absorption and fluorescence spectroscopy. researchgate.netmdpi.com Quinoxaline compounds typically exhibit absorption maxima in the UV-Visible region corresponding to π-π* and n-π* electronic transitions. scholaris.ca The introduction of different substituents onto the quinoxaline core can significantly influence these properties, leading to shifts in absorption and emission wavelengths. researchgate.netresearchgate.net For example, the incorporation of an electron-withdrawing group can cause a red shift in the absorption and emission maxima due to enhanced intramolecular charge transfer (ICT). researchgate.net Some quinoxaline derivatives also exhibit interesting phenomena such as aggregation-induced emission (AIE), where they become highly emissive in the aggregated state. scholaris.cabeilstein-journals.org

Microscopic Techniques for Material Characterization

For quinoxaline derivatives that are prepared as solid materials or thin films, microscopic techniques are employed to study their morphology and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM and TEM are powerful tools for visualizing the surface topography and internal structure of materials. For instance, in the study of nano-catalyzed synthesis of quinoxalines, SEM and TEM have been used to characterize the size and morphology of the nanocatalysts, revealing average crystal sizes in the range of 50-100 nm. nih.gov For quinoxaline-based thin films, Atomic Force Microscopy (AFM) is also utilized to examine the film morphology, thickness, and alignment, which are critical parameters for device performance. researchgate.net

Surface Area and Porosity Analysis (e.g., BET Technique)

The Brunauer-Emmett-Teller (BET) technique is a widely used method for determining the specific surface area and porosity of solid materials. erciyes.edu.trwarwick.ac.ukmicroanalysis.com.auintertek.com This analysis is particularly relevant when quinoxaline derivatives are used in applications involving catalysis or adsorption, where a high surface area can enhance reactivity. nih.govresearchgate.net The technique involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different pressures, an adsorption isotherm is generated, from which the surface area can be calculated. warwick.ac.uk For catalysts used in quinoxaline synthesis, a decrease in specific surface area has been observed with increased loading of the active metal, although this can be accompanied by an increase in the number of catalytically active sites. researchgate.net

Comparative Genomic Analysis in Mechanistic Studies

In the context of evaluating the biological activity of quinoxaline derivatives, particularly their antimicrobial properties, comparative genomic analysis has emerged as a powerful tool for elucidating their mechanism of action. mdpi.com By sequencing the entire genome of microorganisms that have developed resistance to a specific quinoxaline compound, researchers can identify the genetic mutations responsible for this resistance. nih.gov For example, a comparative genomic analysis of Mycobacterium smegmatis mutants resistant to a quinoxaline 1,4-dioxide derivative identified mutations in genes encoding redox enzymes involved in pyruvate (B1213749) metabolism. mdpi.com This finding suggests that these enzymes may act as pro-drug activators, providing crucial insights into the compound's mode of action. This approach can also reveal the potential for a compound to be mutagenic, as indicated by the presence of numerous mutations in resistant strains. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 2-Chloro-3-piperazin-1-yl-quinoxaline

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily functioning as a versatile scaffold and a key intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a reactive chlorine atom and a piperazine (B1678402) ring, allows for facile chemical modifications, leading to a diverse library of derivatives. researchgate.net Research has predominantly focused on synthesizing these derivatives and evaluating their pharmacological potential across various therapeutic areas.

Key findings indicate that derivatives of this compound exhibit a broad spectrum of biological activities. The quinoxaline (B1680401) core itself is a crucial component in numerous compounds with established antibacterial, antiviral, anticancer, and anti-inflammatory effects. nih.govnih.gov The primary utility of this compound is as a precursor for more complex molecules. For instance, it is a prime component in the synthesis of atypical antipsychotic drugs. mdpi.comnih.gov In one synthetic pathway, the chloro group is reacted with piperazine to form the core structure, which is then further functionalized to produce compounds that have shown greater activity in animal models than some standard drugs like Risperidone. nih.gov

In oncology research, quinoxaline derivatives have been extensively investigated as anticancer agents. nih.gov They are known to act as kinase inhibitors and can induce cytotoxic effects on various cancer cell lines. nih.gov The development of hybrid molecules, combining the quinoxaline-piperazine core with other pharmacophores like benzimidazole (B57391), has yielded compounds with promising antitumor activity and low toxicity to normal cells. nih.gov

Furthermore, the scaffold has been explored for its antimicrobial properties. Derivatives have shown efficacy against bacterial and fungal pathogens, including Mycobacterium tuberculosis and various Candida species. plos.org The structural modifications enabled by the this compound framework are crucial for tuning the antimicrobial potency. The antiviral potential, particularly against respiratory viruses, is another significant area of investigation, spurred by the structural similarities of quinoxalines to approved antiviral drugs. nih.govrsc.org

Table 1: Summary of Investigated Biological Activities of this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Therapeutic Area | Target/Activity | Example of Derivative Class | Key Finding | Reference(s) |

|---|---|---|---|---|

| Psychiatry | Antipsychotic | 4-{4-[2-(4-(2-substituted quinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles | Some derivatives showed higher potency than standard antipsychotic drugs in animal models. | mdpi.com, nih.gov |

| Oncology | Anticancer / Antitumor | Quinoxaline-based compounds with amide, urea, and thiourea (B124793) moieties | Derivatives exhibit significant cytotoxic effects against various human cancer cell lines. | nih.gov, nih.gov, nih.gov |

| Oncology | Kinase Inhibition | Diaryl urea-containing quinoxalines | The quinoxaline structure serves as a base for potent kinase inhibitors. | , nih.gov |

| Infectious Disease | Antibacterial | 2-sulphonyl quinoxalines | The core structure is found in antibiotics and shows activity against Gram-positive bacteria. | ijpsjournal.com, nih.gov |

| Infectious Disease | Antifungal | 2-Chloro-3-hydrazinylquinoxaline | Derivatives show notable effectiveness against various Candida species. | , plos.org |

| Infectious Disease | Antiviral | Isatin-based Schiff bases of 2-piperazinyl quinoxaline | Quinoxaline derivatives are being explored as potential inhibitors of respiratory viruses like influenza and coronaviruses. | nih.gov, rsc.org, researchgate.net |

Identification of Unexplored Research Avenues and Scientific Challenges

Despite the extensive research into the derivatives of this compound, several avenues remain underexplored. The majority of studies have concentrated on anticancer, antimicrobial, and antipsychotic applications, while other potential therapeutic areas such as anti-inflammatory, analgesic, and neuroprotective agents have received less attention, even though the broader quinoxaline class has shown promise in these fields. nih.govijpsjournal.com

A significant scientific challenge is the development of derivatives with high target specificity. While many quinoxaline-based compounds show potent biological activity, they can suffer from a lack of selectivity, leading to potential side effects. nih.gov Future research should focus on rational drug design to create molecules that interact selectively with specific biological targets, such as a particular kinase or receptor subtype, to improve the therapeutic index.

Another challenge lies in overcoming drug resistance. Pathogens like Candida albicans are developing resistance to existing treatments, and many cancers become refractory to chemotherapy over time. nih.govplos.org While quinoxaline derivatives represent a promising class of new agents, it is crucial to investigate their efficacy against drug-resistant strains and tumors and to elucidate their mechanisms of action to anticipate and counter potential resistance mechanisms.

Furthermore, there is a need for more comprehensive in vivo studies. Many promising results are based on in vitro assays, which may not translate directly to efficacy and safety in a whole organism. nih.gov More rigorous preclinical evaluation in animal models is necessary to validate the therapeutic potential of these compounds.

Finally, the advancement of green and sustainable synthetic methodologies for quinoxaline derivatives is a continuing challenge. ijpsjournal.commtieat.org Developing cost-effective, high-yield, and environmentally benign synthetic routes is essential for the large-scale production required for pharmaceutical development. mtieat.org

Outlook on the Potential of this compound as a Foundation for Novel Chemical Entities

The outlook for this compound as a foundational molecule for the development of new chemical entities is highly positive. Its status as a "privileged scaffold" in medicinal chemistry is well-supported by the broad range of biological activities demonstrated by its derivatives. mtieat.orgresearchgate.net The compound's true potential lies not in its own activity, but in its role as a versatile and highly adaptable building block.

The two key reactive sites—the chlorine atom at the 2-position and the secondary amine of the piperazine ring—provide a straightforward and efficient means for chemical diversification. The chlorine can be readily displaced by various nucleophiles, while the piperazine moiety can be functionalized through reactions like acylation, sulfonylation, and reductive amination. researchgate.neteurekaselect.com This synthetic tractability allows for the systematic exploration of the chemical space around the quinoxaline-piperazine core, facilitating the optimization of structure-activity relationships (SAR).

The demonstrated success of quinoxaline-based drugs on the market, such as Glecaprevir and Erdafitinib, provides strong validation for this heterocyclic system in drug discovery. nih.govnih.gov this compound serves as an ideal starting point for generating compound libraries for high-throughput screening against a multitude of biological targets. Its ability to serve as the foundation for molecules targeting kinases, microbial enzymes, and G-protein coupled receptors underscores its immense value. mdpi.com As researchers continue to explore new biological targets and face challenges like drug resistance, the adaptability and proven track record of the this compound scaffold will ensure its continued importance as a cornerstone for creating the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3-piperazin-1-yl-quinoxaline, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a multi-step process:

Quinoxaline-2,3-dione formation : React o-phenylenediamine with oxalic acid in 4N HCl.

Chlorination : Treat the dione with POCl₃ and DMF to yield 2,3-dichloroquinoxaline.

Piperazine substitution : React the dichloro intermediate with piperazine in absolute ethanol and triethylamine to obtain the final product .

- Critical Factors : Excess piperazine (1.5–2 eq) and prolonged reaction time (12–24 hrs) improve substitution efficiency. Polar aprotic solvents (e.g., DMF) enhance chlorination but require strict anhydrous conditions to avoid hydrolysis.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data (e.g., aromatic protons at δ 7.8–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 277.08 (C₁₃H₁₄ClN₄⁺).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å, consistent with sp² hybridization) .

Q. What preliminary biological activities have been reported for this compound?

- Key Findings : The compound exhibits VEGFR-2 inhibition (IC₅₀ ~50 nM) and apoptosis-enhancing properties in cancer cell lines. Experimental protocols typically involve:

- In vitro kinase assays (ATP competition).

- Cell viability assays (MTT/WST-1) with dose-response curves (1–100 µM range) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodology : Apply factorial design (e.g., 2³ DOE) to evaluate factors:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Piperazine Equiv. | 1.5 | 3.0 |

| Reaction Time | 6 hrs | 24 hrs |

- Outcome Analysis : Use ANOVA to identify significant variables. For example, high temperature (100°C) and excess piperazine (3 eq) may increase yield by 15–20% but risk side reactions (e.g., N-alkylation). Central composite design (CCD) can further refine optimal conditions .

Q. What computational strategies predict the binding affinity of this compound to VEGFR-2?

- Approach :

Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., piperazine nitrogen forming H-bonds with Asp1046).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable docking).

QSAR Models : Corporate electronic descriptors (e.g., Cl substituent’s Hammett σₚ value) to predict activity across analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:

- Assay Variability : Normalize data using reference inhibitors (e.g., Sorafenib).

- Cellular Context : Test across multiple cell lines (e.g., HepG2 vs. HeLa) with controlled passage numbers.

- Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. What advanced characterization techniques elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Tools :

- HPLC-MS : Monitor byproducts (e.g., 3-piperazinyl derivatives) during substitution.

- In Situ IR Spectroscopy : Track POCl₃ consumption during chlorination (peak at 850 cm⁻¹ for P-Cl stretch).

- Isotopic Labeling : Use ¹⁵N-piperazine to confirm substitution kinetics via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.